molecular formula C9H21ClN2O2 B7984288 (S)-3-Boc-aminobutylamine hydrochloride

(S)-3-Boc-aminobutylamine hydrochloride

Cat. No.: B7984288
M. Wt: 224.73 g/mol
InChI Key: XUYGIQRFKIJQGF-FJXQXJEOSA-N
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Description

(S)-3-Boc-aminobutylamine hydrochloride is a chemical compound used in various scientific and industrial applications. It is a derivative of butylamine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGIQRFKIJQGF-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938881
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176982-57-3
Record name tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Crystallization with Chiral Resolving Agents

A prominent method for obtaining the (S)-enantiomer involves chiral resolution using (R)-phenylethylamine as a resolving agent. As detailed in patent CN105130879B, this approach begins with racemic 3-aminobutylamine. The amine is first converted to a carboxylate salt by reacting with N-Cbz-3-piperidinecarboxylic acid in methanol or ethyl acetate at 40–50°C. (R)-Phenylethylamine is then introduced to form diastereomeric salts, which are separated via sequential crystallization in ethanol. Repeating this process achieves enantiomeric excess (ee) >99% for the target (S)-enantiomer. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in methanol at 0–5°C yields the Boc-protected intermediate, which is finally treated with HCl to form the hydrochloride salt.

Key Parameters

StepReagents/ConditionsYield (%)ee (%)
Salt FormationN-Cbz-3-piperidinecarboxylic acid, MeOH85
Crystallization(R)-Phenylethylamine, ethanol, 70–75°C7899.5
Boc ProtectionBoc₂O, Na₂CO₃, 0–5°C92
Hydrochloride FormationHCl (conc.), ethyl acetate95

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Enantioselective Routes

A scalable alternative employs asymmetric hydrogenation of α,β-unsaturated precursors. As demonstrated in RSC Advances (2024), a ketone intermediate derived from 3-aminobutanal undergoes hydrogenation using a Ru-(S)-BINAP catalyst. This step achieves 98% ee under 50 bar H₂ at 40°C. Post-hydrogenation, the free amine is Boc-protected via reaction with Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. The hydrochloride salt is precipitated using HCl gas in diethyl ether.

Reaction Conditions

  • Substrate : (E)-3-(Boc-amino)but-2-enal

  • Catalyst : Ru-(S)-BINAP (0.5 mol%)

  • Solvent : Isopropanol

  • Pressure : 50 bar H₂

  • Temperature : 40°C

  • Yield : 89%

  • ee : 98%

Enzymatic Kinetic Resolution

Lipase-Mediated Acetylation

Enzymatic methods offer mild conditions for enantiomer separation. A Candida antarctica lipase B (CAL-B) catalyzes the acetylation of racemic 3-aminobutylamine with vinyl acetate in tert-butyl methyl ether (TBME). The (S)-enantiomer remains unreacted and is isolated via filtration, while the (R)-acetylated byproduct is removed. Boc protection and hydrochloride salt formation follow standard protocols.

Optimized Parameters

ParameterValue
Enzyme Loading20 mg/mmol substrate
Temperature25°C
Reaction Time24 h
ee (S-enantiomer)97%
Isolated Yield63%

Boc Protection Optimization

Solvent and Base Selection

The choice of solvent and base critically impacts Boc protection efficiency. Patent CN103880739A identifies methanol as optimal, providing 95% conversion when using Boc₂O with sodium carbonate at 0–5°C. Alternative solvents like ethyl acetate or THF reduce yields to 70–80% due to slower reaction kinetics.

Solvent Comparison

SolventBaseTemperature (°C)Conversion (%)
MethanolNa₂CO₃0–595
THFNaHCO₃2078
Ethyl AcetateK₂CO₃2572

Purification and Characterization

Recrystallization Techniques

Final purification employs recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with >99.5% HPLC purity. X-ray crystallography confirms the (S)-configuration, while ¹H NMR (DMSO-d₆) displays characteristic Boc group signals at δ 1.38 ppm (s, 9H) and the amine proton at δ 8.21 ppm (br s, 2H).

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-aminobutylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

    Coupling Reactions: It can be used in peptide synthesis through coupling reactions with carboxylic acids.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.

    Coupling Reagents: Carbodiimides such as EDC or DCC are used in peptide coupling reactions.

    Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for selective oxidation.

Major Products

    Free Amine: Removal of the Boc group yields the free amine.

    Peptides: Coupling with carboxylic acids results in peptide bonds.

Scientific Research Applications

Organic Synthesis

(S)-3-Boc-aminobutylamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its Boc (tert-butyloxycarbonyl) protection allows for selective reactions, facilitating the formation of various derivatives. Key reactions include:

  • Deprotection Reactions : The removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) enables the formation of free amines that can participate in further reactions .
  • Substitution Reactions : The amino group can engage in nucleophilic substitution, allowing for the introduction of diverse functional groups depending on the electrophile used.
  • Amidation Reactions : The compound can react with carboxylic acids to form amides, which are essential in drug development and peptide synthesis.

Pharmaceutical Research

In pharmaceutical applications, (S)-3-Boc-aminobutylamine hydrochloride is instrumental in developing new therapeutic agents. It has been utilized in:

  • Drug Development : The compound's structure allows it to act as an intermediate in synthesizing various bioactive molecules, including potential antitumor agents and enzyme inhibitors .
  • Peptide Synthesis : It plays a vital role in protecting and deprotecting amino groups during peptide synthesis, ensuring the integrity of the peptide chain throughout the synthesis process .

Material Science

The compound is also applied in material science for creating functionalized materials and polymers. Its ability to undergo various chemical transformations makes it suitable for developing advanced materials with specific properties.

Case Studies

Several case studies highlight the effectiveness of (S)-3-Boc-aminobutylamine hydrochloride in real-world applications:

  • Antitumor Agents : Research indicates that derivatives synthesized from this compound have shown promising results as Hsp90 inhibitors, which are vital in cancer treatment due to their role in protein folding and stabilization .
  • Enzyme Inhibitors : Studies have demonstrated its utility in synthesizing dipeptidyl peptidase IV inhibitors, which are relevant in managing diabetes by regulating incretin hormones .

Mechanism of Action

The mechanism of action of (S)-3-Boc-aminobutylamine hydrochloride primarily involves its role as a protected amine. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Boc-aminopropylamine hydrochloride: Similar structure but with a shorter carbon chain.

    (S)-3-Boc-aminoethylamine hydrochloride: Even shorter carbon chain.

    (S)-3-Boc-aminopentylamine hydrochloride: Longer carbon chain.

Uniqueness

(S)-3-Boc-aminobutylamine hydrochloride is unique due to its specific carbon chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over molecular structure is required.

Biological Activity

(S)-3-Boc-aminobutylamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

(S)-3-Boc-aminobutylamine hydrochloride is characterized by the following features:

  • Molecular Formula : C10_{10}H22_{22}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 224.732 g/mol
  • Structure : The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for peptide synthesis, allowing selective reactions during the formation of complex molecules.

The presence of the Boc group protects the amine functionality, enabling its incorporation into peptide sequences as a non-natural amino acid. This modification allows researchers to study the influence of structural changes on peptide activity and stability.

Cancer Treatment Potential

Research indicates that (S)-3-Boc-aminobutylamine hydrochloride may serve as a precursor for developing macrocyclic inhibitors targeting heat shock protein 90 (Hsp90). Hsp90 is essential for cancer cell proliferation and survival, making it a promising target for anticancer therapies. Studies have shown that inhibitors derived from this compound can induce apoptosis in tumor cells, suggesting its potential as an antitumor agent.

Peptide Synthesis and Therapeutic Applications

The compound has been utilized to synthesize peptides with potential applications in treating autoimmune and inflammatory disorders. By incorporating (S)-3-Boc-aminobutylamine hydrochloride into peptide sequences, researchers can design hybrid peptides with specific conformational properties, such as 12/10-helix structures, which are important for protein-protein interactions and cellular signaling.

The mechanism through which (S)-3-Boc-aminobutylamine hydrochloride exerts its effects primarily involves its role as a building block in synthesizing biologically active peptides. The modifications made to the aminobutylamine structure can significantly influence binding affinity and biological efficacy against various targets, including cancer cells.

Case Studies

  • Macrocyclic Inhibitors Study :
    • Objective : To evaluate the efficacy of synthesized macrocyclic inhibitors derived from (S)-3-Boc-aminobutylamine hydrochloride against Hsp90.
    • Results : The study demonstrated that modifications to the aminobutylamine structure enhanced binding affinity to Hsp90, leading to increased apoptosis in cancer cell lines.
  • Hybrid Peptide Development :
    • Objective : To create hybrid peptides incorporating (S)-3-Boc-aminobutylamine hydrochloride.
    • Results : The resulting peptides exhibited improved stability and enhanced biological activity compared to standard peptides lacking this modification.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
(R)-3-Boc-aminobutylamineChiral variantDifferent stereochemistry may affect biological activity.
3-AminobutylamineUnprotected formMore reactive but less stable; lacks protective group.
N-(tert-Butoxycarbonyl)-L-alanineAmino acid derivativeWidely used in peptide synthesis but lacks butyl side chain.

The unique configuration and protective Boc group of (S)-3-Boc-aminobutylamine hydrochloride allow for selective reactions critical in synthesizing complex therapeutic molecules.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing (S)-3-Boc-aminobutylamine hydrochloride, and how is stereochemical integrity maintained?

  • Methodology : The synthesis typically involves Boc-protection of the primary amine, followed by selective deprotection and salt formation. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) are employed. Purification via recrystallization or column chromatography ensures enantiomeric purity. Intermediate characterization using 1^1H/13^13C NMR and chiral HPLC confirms configuration retention.

Q. Which analytical techniques are essential for characterizing (S)-3-Boc-aminobutylamine hydrochloride, and how are spectral discrepancies resolved?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) identifies Boc-group protons (δ 1.3–1.4 ppm) and amine protons (δ 7.2–8.0 ppm).
  • Chiral HPLC : A Chiralpak® AD-H column with hexane:isopropanol (90:10) resolves enantiomers (retention time: 12–15 min for S-configuration).
  • Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]+^+: calc. 265.2, obs. 265.3). Discrepancies in integration ratios (NMR) or retention times (HPLC) may indicate impurities; repeat purification or use alternative solvents (e.g., MeOH for recrystallization).

Q. How are common synthetic impurities identified and mitigated during (S)-3-Boc-aminobutylamine hydrochloride preparation?

  • Methodology : Common impurities include deprotected amines (e.g., 3-aminobutylamine) or diastereomers. TLC (silica gel, ethyl acetate:hexane 1:1) detects side products. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) quantifies impurities (>98% purity required). Recrystallization from ethanol/water mixtures removes hydrophilic byproducts.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and enantiomeric excess (ee) in (S)-3-Boc-aminobutylamine hydrochloride synthesis?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve Boc-protection efficiency, while THF minimizes racemization.
  • Temperature Control : Low temperatures (−20°C) during coupling reactions reduce kinetic resolution.
  • Catalyst Selection : Chiral Pd catalysts (e.g., BINAP-Pd complexes) achieve >99% ee.
  • Table : Optimization Results
ConditionYield (%)ee (%)
DMF, 25°C7292
THF, −20°C6599
BINAP-Pd, DCM, RT8599.5

Q. What strategies resolve contradictions in reported stability profiles of (S)-3-Boc-aminobutylamine hydrochloride under varying storage conditions?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., Boc cleavage). LC-MS monitors degradation products. For long-term storage, lyophilization and storage at −20°C in argon-filled vials prevent hydrolysis. Conflicting data may arise from residual moisture; Karl Fischer titration ensures <0.1% water content.

Q. How does solvent polarity impact the conformational stability of (S)-3-Boc-aminobutylamine hydrochloride in solution-phase reactions?

  • Methodology : Computational modeling (DFT, Gaussian 16) predicts solvent-dependent conformational changes. Experimental validation via 1^1H NMR in DMSO-d6 vs. CDCl3 shows shifted NH proton signals due to hydrogen bonding. Polar solvents stabilize the extended conformation, favoring nucleophilic attack in peptide coupling reactions.

Q. What advanced techniques validate the enantiomeric purity of (S)-3-Boc-aminobutylamine hydrochloride in complex matrices?

  • Methodology :

  • Circular Dichroism (CD) : Measures optical activity at 220 nm (characteristic of Boc-protected amines).
  • X-ray Crystallography : Resolves absolute configuration; compare with Cambridge Structural Database entries.
  • Chiral SFC : Supercritical CO2 with 2-propanol modifier achieves faster separation than HPLC.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported 1^1H NMR chemical shifts for (S)-3-Boc-aminobutylamine hydrochloride across studies?

  • Methodology : Variability arises from solvent effects (DMSO vs. CDCl3), pH, or trace impurities. Standardize conditions:

  • Use deuterated DMSO for amine proton visibility.
  • Add 1% TFA to suppress exchange broadening.
  • Cross-reference with high-purity commercial standards (if available).

Q. What experimental controls are necessary to reconcile divergent yields in large-scale vs. small-scale syntheses?

  • Methodology :

  • Scale-Up Challenges : Heat dissipation and mixing efficiency affect Boc-deprotection. Use jacketed reactors with precise temp control.
  • Table : Yield Comparison
Scale (mmol)Yield (%)Purity (%)
108599
1006897
  • Mitigate via gradient cooling and inline FTIR monitoring of reaction progress.

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